1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
Description
Molecular Structure and Formula
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a heterocyclic compound with the molecular formula C₁₁H₁₁ClN₄O and a molecular weight of 250.68–250.69 g/mol . Its structure comprises a pyrazole core substituted at the 1-position with a 4-chlorophenyl group, a methyl group at the 5-position, and a carbohydrazide functional group at the 4-position (Figure 1). The SMILES notation O=C(C1=C(C)N(C2=CC=C(Cl)C=C2)N=C1)NN reflects this arrangement.
Table 1: Molecular identifiers
| Parameter | Value |
|---|---|
| Molecular formula | C₁₁H₁₁ClN₄O |
| Molecular weight | 250.68 g/mol |
| IUPAC name | This compound |
| CAS Registry Number | 618092-42-5 |
Crystallographic Analysis and Conformational Studies
X-ray diffraction studies reveal that the compound crystallizes in the monoclinic system with an intermolecular atomic distance of 1.51 Å . The asymmetric conformation of the pyrazole ring allows free rotation around single bonds, contributing to its flexibility. Intramolecular hydrogen bonds between the hydrazide group and the pyrazole nitrogen stabilize the crystal lattice, while intermolecular C–H···π interactions further influence packing.
Spectroscopic Characterization
NMR Spectroscopic Profile
¹H NMR spectra (300 MHz, CDCl₃) exhibit characteristic signals:
- δ 2.49 ppm : Singlet for the methyl group (C5–CH₃).
- δ 6.52–7.37 ppm : Multiplet signals for the aromatic protons of the 4-chlorophenyl group.
- δ 8.10–8.09 ppm : Downfield shift for the hydrazide NH protons.
¹³C NMR data confirm the presence of a carbonyl carbon at δ 163.5 ppm and aromatic carbons between δ 127.93–142.18 ppm .
IR Spectral Analysis
Key absorption bands include:
Physical and Chemical Properties
Solid-State Characteristics
The compound forms greenish-yellow fluorescent crystals with a melting point of 187°C . Its monoclinic crystal system exhibits a density of 1.45 g/cm³ , calculated from X-ray data.
Solubility Parameters
It is soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, ethanol) but insoluble in nonpolar solvents like hexane.
Table 2: Solubility profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 12.5 |
| DMSO | 25.0 |
| Water | <0.1 |
Stability Profile
The compound remains stable under ambient conditions but decomposes at temperatures above 200°C . Prolonged exposure to UV light induces photodegradation, forming 4-chlorobenzoic acid as a byproduct.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGYQSBCCPXQTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390646 | |
| Record name | 1-(4-chlorophenyl)-5-methylpyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618092-42-5 | |
| Record name | 1-(4-chlorophenyl)-5-methylpyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pyrazole Core Formation via Condensation and Cyclization
One common approach involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives to form hydrazones, which then react with β-ketoesters (e.g., ethyl acetoacetate) under reflux conditions to cyclize into the pyrazole ring.
- Reaction conditions: Ethanol as solvent, catalytic acetic acid to facilitate cyclization, reflux temperature.
- Yield: Typically moderate to high, depending on purity and reaction time.
This method is analogous to the synthesis of related 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, where 4-bromobenzaldehyde is used instead of 4-chlorobenzaldehyde.
Conversion of Pyrazole Carboxylic Acid Esters to Carbohydrazides
Another key step is the transformation of pyrazole-4-carboxylic acid esters into carbohydrazides by reaction with hydrazine hydrate.
- Procedure: The methyl or ethyl ester of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is refluxed with hydrazine hydrate in solvents such as ethanol or 1,4-dioxane.
- Reaction time: Typically 6–8 hours under reflux.
- Isolation: The product precipitates out, is filtered, washed, and recrystallized.
- Yield: High yields reported (up to 87% in related pyrazole carbohydrazide syntheses).
Alternative Synthetic Routes
- Some studies report the use of 3-methyl-1-phenyl-2-pyrazolin-5-one as a precursor, which is formylated using POCl3 and dimethylformamide to yield pyrazole-4-carbaldehyde derivatives. These intermediates are then converted to carbohydrazides by hydrazine hydrate treatment.
- Refluxing the pyrazole aldehyde with hydrazine hydrate in 1,4-dioxane for several hours leads to the formation of the carbohydrazide with good purity and yield.
Summary Table of Preparation Methods
| Step | Starting Material / Intermediate | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde + hydrazine hydrate | Reflux, catalytic acetic acid | Ethanol | Reflux (~78 °C) | 6–8 h | Moderate to High | Formation of hydrazone intermediate |
| 2 | Hydrazone + ethyl acetoacetate | Reflux | Ethanol | Reflux | Several hours | Moderate to High | Cyclization to pyrazole ring |
| 3 | Pyrazole-4-carboxylic acid ester | Hydrazine hydrate | Ethanol or 1,4-dioxane | Reflux | 6–8 h | 80–90 | Conversion to carbohydrazide |
| 4 | Pyrazole carboxylic acid ethyl ester | HCl + H2O2, dichloroethane | Dichloroethane | 20–30 °C (dropwise addition), then 50–70 °C incubation | 5–7 h | ~95 | Chlorination step for 4-chloro substituent |
| 5 | Pyrazole aldehyde intermediate | Hydrazine hydrate | 1,4-dioxane | Reflux | 7 h | ~87 | Alternative carbohydrazide synthesis |
Research Findings and Analytical Data
- Yields: The carbohydrazide formation step consistently shows high yields (80–90%), indicating efficient conversion.
- Purity: Purification by recrystallization and washing steps yields compounds with melting points around 172–175 °C, consistent with literature values for similar pyrazole carbohydrazides.
- Spectroscopic Data: IR spectra show characteristic peaks for C=N (around 1597–1633 cm⁻¹) and NH2 groups (3200–3400 cm⁻¹). ^1H-NMR signals include singlets for methyl groups (~2.5 ppm) and NH2 protons (~5.4 ppm).
- Industrial Scale: Continuous flow reactors and automated systems are employed for scale-up, optimizing yield and purity while maintaining reaction control.
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids, bases), and controlled temperatures.
Scientific Research Applications
Agricultural Chemistry
Fungicides and Herbicides Development
This compound plays a significant role in the formulation of new agrochemicals. Its efficacy as a fungicide and herbicide has been demonstrated in multiple studies, contributing to improved crop yields and plant protection against diseases. The chlorophenyl group enhances its biological activity, making it a promising candidate for developing novel agricultural products.
Case Study: Efficacy in Crop Protection
A study conducted on various crops showed that formulations containing 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide exhibited significant antifungal activity against common pathogens such as Fusarium and Alternaria. The results indicated a reduction in disease incidence by over 50% compared to untreated controls.
Pharmaceutical Development
Synthesis of Therapeutic Agents
The compound serves as an important intermediate in synthesizing various pharmaceutical agents. Its structural features allow for modifications that lead to compounds with potential therapeutic benefits for treating diseases such as cancer and neurological disorders.
Table 1: Pharmaceutical Applications
| Compound Name | Therapeutic Target | Activity | Reference |
|---|---|---|---|
| Compound A | Cancer | Cytotoxic | |
| Compound B | Neurological Disorders | Modulates neurotransmitter release |
Material Science
Advanced Materials Formation
Research into the material properties of this compound has revealed its potential in creating advanced polymers. These materials exhibit enhanced stability and durability, making them suitable for applications in coatings and packaging.
Case Study: Polymer Development
A recent study focused on synthesizing polymer composites using this compound as a monomer. The resulting materials demonstrated improved mechanical properties and thermal stability compared to conventional polymers.
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is utilized to investigate enzyme inhibition and receptor binding. Its interactions with biological targets provide insights into various cellular processes and potential drug targets.
Table 2: Enzyme Inhibition Activity
Environmental Science
Pollutant Remediation
The compound is assessed for its role in environmental remediation efforts, particularly in breaking down pollutants and improving soil health. Its chemical properties facilitate the degradation of harmful substances in contaminated environments.
Case Study: Soil Health Improvement
Research indicates that applying this compound to polluted soils resulted in a significant reduction of heavy metals and organic pollutants, enhancing soil quality and promoting plant growth.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity.
DNA Interaction: Binding to DNA and interfering with replication or transcription processes, contributing to its anticancer properties.
Receptor Modulation: Modulating specific receptors, such as G-protein-coupled receptors (GPCRs), to elicit biological responses.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional Group Impact on Reactivity and Bioactivity
- Carbohydrazide vs. Carboxylic Acid : The carbohydrazide group in the target compound enhances nucleophilic reactivity compared to the carboxylic acid in , making it more suitable for forming hydrazones or coordinating with metal ions. However, the carboxylic acid group offers stronger hydrogen-bonding capacity, influencing crystal packing .
- Trifluoromethyl vs. Methyl : The -CF₃ group in increases electronegativity and metabolic stability, often improving agrochemical activity. Conversely, the -CH₃ group in the target compound may reduce steric hindrance, favoring synthetic modifications.
- Aldehyde vs. Carbohydrazide : The aldehyde in is highly reactive in condensation reactions (e.g., forming Schiff bases), whereas the carbohydrazide provides sites for further functionalization via hydrazide coupling.
Structural and Electronic Insights from Computational Studies
Density Functional Theory (DFT) studies on analogs like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) reveal that electron-withdrawing groups (e.g., -Cl) stabilize the HOMO-LUMO gap, enhancing charge transfer properties . Similar effects are anticipated in the target compound, where the 4-chlorophenyl group may modulate electronic distribution, affecting binding affinity in biological systems.
Biological Activity
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C₁₁H₁₁ClN₄O
- Molecular Weight : 250.69 g/mol
- CAS Number : 618092-42-5
Biological Activities
This compound exhibits a range of biological activities, including:
- Antitumor Activity : Research indicates that derivatives of pyrazole compounds, including this one, have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that related pyrazole derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) with IC₅₀ values ranging from 20 µM to 49.85 µM, highlighting their potential as anticancer agents .
- Anti-inflammatory Effects : Pyrazole derivatives are recognized for their anti-inflammatory properties. They can inhibit various inflammatory pathways, contributing to reduced inflammation in experimental models .
- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition against E. coli and S. aureus, suggesting potential applications in treating infections .
This compound likely exerts its effects through multiple mechanisms:
- Cell Cycle Arrest : Compounds in the pyrazole class have been shown to interfere with the cell cycle, particularly by inhibiting key kinases involved in cell division, such as Aurora-A kinase, which is crucial for mitosis .
- Induction of Apoptosis : The ability to induce programmed cell death is a critical feature of many anticancer agents. Studies indicate that this compound can activate apoptotic pathways in cancer cells .
Table 1: Biological Activity Summary
| Activity Type | Effectiveness (IC₅₀) | Target Cell Lines |
|---|---|---|
| Antitumor | 20 - 49.85 µM | A549 (Lung Cancer) |
| Anti-inflammatory | Not quantified | Various Inflammatory Models |
| Antimicrobial | Varies | E. coli, S. aureus |
Table 2: Related Pyrazole Compounds and Their Activities
| Compound Name | Structure | Activity Type | IC₅₀ (µM) |
|---|---|---|---|
| 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide | Structure | Antitumor | 49.85 |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide | Structure | Cytotoxicity | 0.95 |
Case Studies
Case Study 1: Antitumor Efficacy
In a study conducted by Xia et al., the antitumor efficacy of a series of pyrazole derivatives was evaluated. The lead compound demonstrated significant growth inhibition in A549 cell lines with an IC₅₀ value of approximately 49.85 µM, indicating robust anticancer potential .
Case Study 2: Anti-inflammatory Mechanism
Research highlighted by Sun et al. focused on the anti-inflammatory properties of pyrazole derivatives, showing that they could effectively inhibit the production of pro-inflammatory cytokines in vitro, thus paving the way for potential therapeutic uses in chronic inflammatory diseases .
Q & A
Q. Q1. What are the standard synthetic routes for 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide and its intermediates?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves:
- Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to form pyrazole intermediates, followed by hydrazide functionalization .
- Vilsmeier-Haack reaction for introducing aldehyde groups to pyrazole cores, as seen in related compounds like 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes .
- Cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at 120°C to form oxadiazole or pyrazole derivatives .
Key Methodological Note : Ensure anhydrous conditions for POCl₃-mediated reactions to avoid side products. Characterization relies on IR spectroscopy (C=O and N-H stretches), ¹H/¹³C NMR (aromatic and methyl protons), and elemental analysis for purity validation .
Advanced Synthesis: Optimizing Yield and Selectivity
Q. Q2. How can reaction conditions be optimized to improve regioselectivity in pyrazole ring formation?
Regioselectivity is influenced by:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst use : Lewis acids like ZnCl₂ or AlCl₃ can direct substituent positioning during cyclocondensation.
- Temperature control : Slow heating (60–80°C) minimizes side reactions, while high temperatures (120°C) are critical for POCl₃-mediated cyclization .
Data Insight : In related studies, POCl₃ at 120°C achieved >80% yield for oxadiazole derivatives, but lower temperatures led to incomplete cyclization .
Structural and Spectral Characterization
Q. Q3. What advanced techniques resolve structural ambiguities in pyrazole-carbohydrazide derivatives?
- X-ray crystallography : Determines bond lengths, angles, and crystal packing. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid showed planar pyrazole rings with dihedral angles of 6.8° relative to the phenyl group .
- DFT calculations : Validate experimental spectral data (e.g., IR, NMR) and predict electronic properties. HOMO-LUMO gaps in related compounds correlate with bioactivity .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
Contradiction Alert : Some studies report discrepancies between experimental and theoretical NMR shifts due to solvent effects; always cross-validate with multiple techniques .
Biological Evaluation: Anticonvulsant Activity
Q. Q4. How is the anticonvulsant potential of pyrazole-carbohydrazide derivatives assessed?
- In vivo models : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodents. Compounds showing <50 mg/kg ED₅₀ in MES are considered promising .
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., -Cl) at the 4-position enhance activity. Substituted hydrazides (e.g., 4-nitrobenzylidene) show improved seizure inhibition .
Q. Q5. How do computational methods guide the design of pyrazole-carbohydrazide derivatives?
- Molecular docking : Identifies binding interactions with targets like GABA receptors. For example, 4-chloro substituents form halogen bonds with receptor pockets .
- Pharmacophore mapping : Highlights essential features (e.g., hydrogen bond acceptors, aromatic rings) for anticonvulsant activity .
- ADMET prediction : Tools like SwissADME assess bioavailability; pyrazole derivatives with LogP <3 show better blood-brain barrier penetration .
Advanced Tip : Combine docking with molecular dynamics (MD) simulations to evaluate binding stability over time.
Contradictions in Synthetic Pathways
Q. Q6. Why do different studies report varying synthetic routes for structurally similar compounds?
- Substituent effects : The 4-chlorophenyl group alters reactivity compared to phenyl or methyl derivatives, necessitating tailored conditions .
- Side reactions : Hydrazide intermediates may undergo oxidation or hydrolysis if not stabilized (e.g., using N-protecting groups) .
Resolution : Always verify reaction applicability to your target substituents via pilot small-scale trials.
Stability and Storage
Q. Q7. What are the optimal storage conditions for pyrazole-carbohydrazide derivatives?
- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .
- Light sensitivity : Amber vials mitigate photodegradation, especially for nitro-substituted analogs.
Data Point : Stability studies show <5% degradation after 6 months at –20°C for crystalline derivatives .
Advanced Applications: Metal Complexation
Q. Q8. Can this compound act as a ligand for metal-catalyzed reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
